molecular formula C18H30N2O B5536764 4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol

4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol

Cat. No. B5536764
M. Wt: 290.4 g/mol
InChI Key: FGXIZBGSEZHAFZ-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as 4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol, have gained attention due to their versatile medicinal and chemical properties. These compounds serve as key building blocks in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors to form the desired piperazine core. A common method includes the nucleophilic substitution reactions where piperazine is reacted with halogenated compounds to introduce side chains or functional groups. Techniques such as cross-coupling reactions also play a crucial role in constructing complex piperazine structures (Girase et al., 2020).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including our compound of interest, is characterized by the presence of a piperazine ring—a six-membered ring containing two nitrogen atoms opposite each other. This structure imparts significant chemical stability and flexibility, allowing for various functional groups to be attached, which can modify the compound's physical and chemical properties (Sikazwe et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives engage in a range of chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for further functionalization of the molecule. Their chemical properties are significantly influenced by the substituents attached to the piperazine ring, affecting their reactivity, stability, and interaction with biological targets. These derivatives are known for their ability to act as ligands for various receptors, indicating their potential in therapeutic applications (Sikazwe et al., 2009).

Physical Properties Analysis

The physical properties of piperazine derivatives like solubility, melting point, and boiling point are determined by their molecular structure and functional groups. Generally, these compounds possess moderate to high solubility in organic solvents and water, depending on the nature of the side chains and substituents. Their melting and boiling points can vary widely, influenced by molecular weight and the presence of functional groups capable of forming hydrogen bonds (Caccia, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and stability, are crucial for understanding the behavior of piperazine derivatives in different environments and their interactions with biological systems. The basic nature of the piperazine nitrogen atoms makes these compounds react with acids to form salts, which can affect their solubility and bioavailability. Stability is generally high, though it can be influenced by the nature of the substituents, particularly under specific conditions like extreme pH or high temperatures (Caccia, 2007).

Scientific Research Applications

Alzheimer's Disease Therapeutic Agents

Research has shown that derivatives of piperazine, such as those synthesized for treating Alzheimer’s disease, demonstrate significant potential. One study focused on the synthesis and molecular docking of a series of benzamides, which were evaluated for their enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's disease treatment. The study found that certain derivatives showed excellent inhibition, suggesting the potential therapeutic effectiveness of these compounds for Alzheimer’s disease (Hussain et al., 2016)(Hussain et al., 2016).

Antiallergy Activity

Another area of interest is the antiallergy potential of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives. A study evaluated these derivatives for their activity in the passive foot anaphylaxis (PFA) assay in rats, finding several derivatives with activity equal to or greater than the parent compound. This highlights the significance of structural modifications in enhancing antiallergy properties (Walsh et al., 1990)(Walsh et al., 1990).

Antimalarial Activity

Compounds with structures related to the query compound have also been explored for their antimalarial activity. For instance, certain piperazine derivatives have shown promising results in combating malaria, suggesting the importance of these structures in developing new antimalarial agents (Cunico et al., 2009)(Cunico et al., 2009).

Carbon Dioxide Capture

The degradation resistance of aqueous piperazine solutions has been studied in the context of carbon dioxide capture. Piperazine's resistance to thermal degradation and oxidation makes it a valuable solvent for CO2 capture by absorption/stripping, showcasing a novel application of piperazine derivatives in environmental science (Freeman et al., 2010)(Freeman et al., 2010).

Synthesis of Antihypertensive Agents

Research into the synthesis of carbon-14 labeled compounds for antihypertensive agents indicates the relevance of piperazine derivatives in medicinal chemistry, particularly in the development of new therapeutic agents for hypertension (Hays, 1987)(Hays, 1987).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context . Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action.

properties

IUPAC Name

4-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-4-19-11-13-20(14-12-19)15-17-7-5-16(6-8-17)9-10-18(2,3)21/h5-8,21H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXIZBGSEZHAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(4-Ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol

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